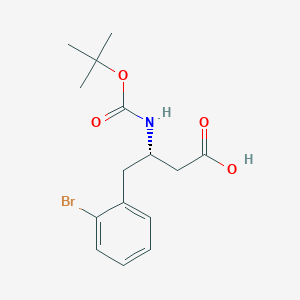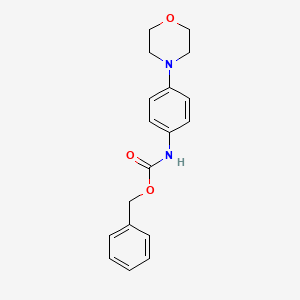
(S)-(+)-Butirato de glicidilo
Descripción general
Descripción
(S)-(+)-Glycidyl butyrate is an organic compound that belongs to the class of glycidyl esters. It is characterized by the presence of a glycidyl group attached to a butyrate moiety. This compound is known for its chirality, with the (S)-enantiomer being the active form. Glycidyl esters are commonly used in various chemical reactions due to their reactivity and versatility.
Aplicaciones Científicas De Investigación
(S)-(+)-Glycidyl butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.
Medicine: Research explores its potential as a drug intermediate and in the development of pharmaceutical formulations.
Industry: It is utilized in the production of coatings, adhesives, and resins due to its reactivity and stability.
Mecanismo De Acción
Target of Action
It is known that butyrate, a related compound, interacts with various targets in the body, including g-protein coupled receptors (gpcrs) and histone deacetylase (hdac) enzymes . These targets play crucial roles in various biological processes, including immune responses, inflammation, and gene expression .
Mode of Action
It can inhibit HDAC, which removes acetyl groups from histone tails and regulates gene expression . Additionally, butyrate can activate GPCRs, leading to various downstream effects .
Pharmacokinetics
Studies on related compounds like tributyrin, a butyrate prodrug, have shown that it is well-tolerated and can achieve plasma concentrations near those effective in vitro when administered orally .
Result of Action
Butyrate has been shown to have multiple beneficial effects on human health, including protective effects in autoimmune and inflammatory diseases . It is essential for maintaining gut immune homeostasis and plays a pivotal role in immune tolerance with strong anti-inflammatory effects in allergic diseases .
Action Environment
The action of (S)-(+)-Glycidyl butyrate can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the production of butyrate and other short-chain fatty acids (SCFAs) . Dietary factors, such as the intake of dietary fiber, can also influence the production of butyrate .
Análisis Bioquímico
Biochemical Properties
(S)-(+)-Glycidyl Butyrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the fermentation process carried out by gut microbiota, leading to the production of SCFAs . The compound also interacts with microbial carboxyl esterases, which are enzymes that catalyze the cleavage and formation of ester bonds .
Cellular Effects
(S)-(+)-Glycidyl Butyrate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been implicated in the regulation of glucose and lipid metabolism . Furthermore, it has been shown to have anti-inflammatory properties, reducing inflammation and supporting the immune system .
Molecular Mechanism
The molecular mechanism of action of (S)-(+)-Glycidyl Butyrate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It functions as a histone deacetylase (HDAC) inhibitor, promoting the acetylation of histones in the nucleus of cells . This epigenetic modification results in the upregulation of anti-inflammatory genes and downregulation of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
The effects of (S)-(+)-Glycidyl Butyrate change over time in laboratory settings. It has been observed that butyrate stimulates proliferation, differentiation, and maturation, and reduces apoptosis in cells
Metabolic Pathways
(S)-(+)-Glycidyl Butyrate is involved in several metabolic pathways. It is produced predominantly by gut microbiota fermentation of dietary fiber and undigested carbohydrates . The metabolic pathways of butyrate involve various enzymes and cofactors .
Transport and Distribution
(S)-(+)-Glycidyl Butyrate is transported and distributed within cells and tissues. It is absorbed by colonocytes through monocarboxylate transporters (MCT), which are responsible for the transport of SCFAs .
Subcellular Localization
Current knowledge suggests that butyrate and other SCFAs are crucial for human health and are produced mainly by the gut microbiota via dietary fiber fermentation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-(+)-Glycidyl butyrate can be synthesized through several methods. One common approach involves the reaction of (S)-glycidol with butyric acid in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C. The use of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, (S)-(+)-glycidyl butyrate is produced through a continuous process involving the esterification of (S)-glycidol with butyric acid. The reaction is carried out in a reactor equipped with a distillation column to remove water formed during the reaction. This method ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (S)-(+)-Glycidyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the glycidyl group to a hydroxyl group.
Substitution: The glycidyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the glycidyl group under mild conditions.
Major Products Formed:
Oxidation: Butyric acid, glycidic acid.
Reduction: (S)-(+)-3-Hydroxybutyrate.
Substitution: Various glycidyl derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
®-(-)-Glycidyl butyrate: The enantiomer of (S)-(+)-glycidyl butyrate, with similar chemical properties but different biological activity.
Glycidyl acetate: Another glycidyl ester with an acetate group instead of a butyrate group.
Glycidyl propionate: Similar to glycidyl butyrate but with a propionate group.
Uniqueness: (S)-(+)-Glycidyl butyrate is unique due to its specific chirality and the presence of the butyrate group, which imparts distinct chemical and biological properties. Its reactivity and versatility make it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
[(2S)-oxiran-2-yl]methyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNSNVGRSIOCEU-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426451 | |
| Record name | (S)-(+)-Glycidyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65031-96-1 | |
| Record name | (+)-Glycidyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65031-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(+)-Glycidyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques have been developed for the separation and quantification of (S)-(+)-Glycidyl butyrate?
A1: Researchers have successfully developed and validated chiral HPLC methods for the separation and quantification of SGB in RGB. These methods utilize chiral stationary phases, such as Chiralcel OD-H, to differentiate between the enantiomers .
Q2: What are the advantages of the developed chiral HPLC methods for (S)-(+)-Glycidyl butyrate analysis?
A2: The chiral HPLC methods offer several benefits, including:
- High Resolution: Achieve clear separation of SGB and RGB enantiomers, ensuring accurate quantification.
- Efficiency: Relatively short run times compared to other separation methods, making the analysis faster.
- Reduced Solvent Consumption: Contributes to cost-effectiveness and minimizes environmental impact.
Q3: How can (R,S)-Glycidyl butyrate be resolved into its individual enantiomers?
A3: Enzymatic resolution using lipases has shown promise for separating the enantiomers. Studies have explored various lipases, including those from yeast, Rhizopus sp., and Trichosporon capitatum. These enzymes selectively hydrolyze one enantiomer over the other, enabling the isolation of enantiomerically pure (R)- or (S)-Glycidyl butyrate.
Q4: What factors influence the enzymatic resolution of (R,S)-Glycidyl butyrate?
A4: The effectiveness of enzymatic resolution is influenced by several factors, including:
- Reaction Conditions: pH, temperature, and solvent choice can significantly impact enzyme activity and enantioselectivity.
- Immobilization: Immobilizing enzymes can enhance stability and reusability, improving process efficiency.
Q5: Why is there interest in using microemulsion-based organogels for lipase-catalyzed reactions with (R,S)-Glycidyl butyrate?
A5: Researchers are exploring microemulsion-based organogels as a reaction media for lipase-catalyzed resolution of (R,S)-Glycidyl butyrate due to their unique properties. These systems can enhance enzyme stability, activity, and enantioselectivity compared to traditional organic solvents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one](/img/structure/B1630947.png)







![7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1630966.png)




